molecular formula C6H3FN4O2 B6271124 1-azido-3-fluoro-2-nitrobenzene CAS No. 874279-84-2

1-azido-3-fluoro-2-nitrobenzene

Cat. No. B6271124
CAS RN: 874279-84-2
M. Wt: 182.1
InChI Key:
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Description

1-Azido-3-fluoro-2-nitrobenzene (AFNB) is an organic compound composed of a benzene ring with an azide, fluorine, and nitro group attached. It is a colorless solid that is insoluble in water and has a melting point of 168 °C. AFNB is a versatile reagent used in organic synthesis and has many potential applications in the field of biomedical research.

Scientific Research Applications

1-azido-3-fluoro-2-nitrobenzene has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 2-azido-3-fluoro-1-nitrobenzene and 2-azido-3-fluoro-4-nitrobenzene. It has also been used to synthesize various compounds with potential therapeutic applications, such as 2-azido-3-fluoro-1-nitrobenzene-3-carboxylic acid and 2-azido-3-fluoro-4-nitrobenzene-3-carboxylic acid. 1-azido-3-fluoro-2-nitrobenzene has also been used in the synthesis of compounds with potential anticancer and anti-inflammatory properties, such as 2-azido-3-fluoro-1-nitrobenzene-3-carboxamide and 2-azido-3-fluoro-4-nitrobenzene-3-carboxamide.

Mechanism of Action

The mechanism of action of 1-azido-3-fluoro-2-nitrobenzene is not well understood. However, it is believed that the azide group is responsible for the reactivity of the compound. The azide group can react with other molecules, such as amines, to form nitrene intermediates, which can then undergo further reactions. The nitrogen-fluorine bond is also thought to be important in the reactivity of 1-azido-3-fluoro-2-nitrobenzene, as it can facilitate the formation of nitrene intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-azido-3-fluoro-2-nitrobenzene are not well understood. However, it has been shown to have some potential therapeutic applications, such as the synthesis of compounds with potential anticancer and anti-inflammatory properties. In addition, 1-azido-3-fluoro-2-nitrobenzene has been shown to be toxic to certain types of cells and can cause DNA damage.

Advantages and Limitations for Lab Experiments

The advantages of using 1-azido-3-fluoro-2-nitrobenzene in laboratory experiments include its low cost, high reactivity, and wide range of potential applications. However, it is important to note that 1-azido-3-fluoro-2-nitrobenzene is toxic and should be handled with caution. It is also important to note that 1-azido-3-fluoro-2-nitrobenzene can be difficult to store and handle due to its insolubility in water.

Future Directions

There are many potential future directions for the use of 1-azido-3-fluoro-2-nitrobenzene in scientific research. One potential direction is the development of compounds with potential therapeutic applications, such as compounds with anticancer and anti-inflammatory properties. Another potential direction is the development of compounds that can be used as imaging agents for medical imaging. Additionally, there is potential for the use of 1-azido-3-fluoro-2-nitrobenzene in the synthesis of compounds with potential applications in materials science, such as polymers and nanomaterials. Finally, there is potential for the use of 1-azido-3-fluoro-2-nitrobenzene in the synthesis of compounds with potential applications in the field of biotechnology, such as enzymes and proteins.

Synthesis Methods

1-azido-3-fluoro-2-nitrobenzene can be synthesized by two methods. The first method involves the reaction of 3-fluoro-2-nitrobenzaldehyde with sodium azide in the presence of an acid catalyst. The second method involves the reaction of 3-fluoro-2-nitrobenzene with sodium azide in the presence of a base catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azido-3-fluoro-2-nitrobenzene involves the conversion of 2-nitrofluorobenzene to 1-azido-3-fluoro-2-nitrobenzene through a series of reactions.", "Starting Materials": [ "2-nitrofluorobenzene", "Sodium azide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Nitration of 2-nitrofluorobenzene with a mixture of sulfuric and nitric acid to form 2-nitro-4-fluorobenzene", "Step 2: Diazotization of 2-nitro-4-fluorobenzene with sodium nitrite and hydrochloric acid to form 2-fluoro-4-nitrophenol", "Step 3: Conversion of 2-fluoro-4-nitrophenol to 2-fluoro-4-nitrophenyl ether with sodium hydroxide and ethanol", "Step 4: Azidation of 2-fluoro-4-nitrophenyl ether with sodium azide and sulfuric acid to form 1-azido-3-fluoro-2-nitrobenzene" ] }

CAS RN

874279-84-2

Molecular Formula

C6H3FN4O2

Molecular Weight

182.1

Purity

95

Origin of Product

United States

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